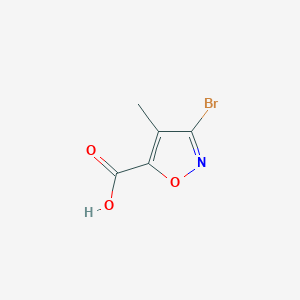
3-Bromo-4-methyl-1,2-oxazole-5-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“3-Bromo-4-methyl-1,2-oxazole-5-carboxylic acid” is a chemical compound with the CAS Number: 1357469-89-6 . It has a molecular weight of 206 . It is usually in powder form .
Synthesis Analysis
The synthesis of oxazoles, including “3-Bromo-4-methyl-1,2-oxazole-5-carboxylic acid”, can be achieved through various methods. One such method involves the direct arylation of oxazoles with aryl and heteroaryl bromides, chlorides, iodides, and triflates . Another method involves the reaction of p-tolylsulfonylmethyl isocyanide (TosMIC) with aromatic aldehydes to give 5-aryloxazoles . An improved one-pot van Leusen oxazole synthesis using tosylmethyl isocyanide (TosMIC), aliphatic halides, and various aldehydes in ionic liquids allows the preparation of 4,5-disubstituted oxazoles in high yields .Molecular Structure Analysis
The InChI code for “3-Bromo-4-methyl-1,2-oxazole-5-carboxylic acid” is 1S/C5H4BrNO3/c1-2-3 (5 (8)9)10-7-4 (2)6/h1H3, (H,8,9) . This code provides a standard way to encode the compound’s molecular structure and formula.Chemical Reactions Analysis
Oxazoles, including “3-Bromo-4-methyl-1,2-oxazole-5-carboxylic acid”, can undergo various chemical reactions. For instance, using task-specific phosphine ligands, palladium-catalyzed C-5 arylation of oxazoles is preferred in polar solvents, whereas C-2 arylation is preferred in nonpolar solvents . Another reaction involves an I2/Cu(NO3)2•3H2O-assisted generation of α-iodo acetophenones, a Kornblum oxidation to phenylglyoxals, a condensation to imines, and a decarboxylation/annulation/oxidation reaction sequence .Physical And Chemical Properties Analysis
“3-Bromo-4-methyl-1,2-oxazole-5-carboxylic acid” is a powder with a molecular weight of 206 . It is typically stored at 4 degrees Celsius .Scientific Research Applications
Synthesis and Chemical Properties
Synthesis of N,N′‐Bis(4‐methyloxazol‐5‐yl)urea as a Key Building Block : This compound serves as a crucial building block in the synthesis of theophylline analogues, potentially leading to improved bronchodilators. The research explores the NMR spectral intricacies of the oxazole ring system as an electron-withdrawing unit (Ray & Ghosh, 1999).
Development of Ruthenium-catalyzed Synthesis for Triazole-based Scaffolds : The creation of 5-amino-1,2,3-triazole-4-carboxylic acid, a precursor for biologically active compounds, demonstrates the flexibility of the oxazole derivatives in synthesizing peptidomimetics or biologically active compounds (Ferrini et al., 2015).
Applications in Materials Science
- Formation of New Indole Trimers : Research indicates the use of 5-carboxyindole, a related compound, in creating C3-symmetric, substituted-triazatruxene molecules. These molecules are potential building blocks for functional materials in molecular electronics (Valentine et al., 2012).
Biochemical and Medicinal Applications
Anticonvulsant Activity of 3-Aminopyrroles : A study exploring the synthesis of new 3-aminopyrroles, which involved the use of related oxazole derivatives, found several compounds with significant anticonvulsant activity and low neurotoxicity, hinting at potential applications in epilepsy treatment (Unverferth et al., 1998).
Synthesis of Oxazole-4-carboxylate Derivatives : This research focused on the high-yield synthesis of various oxazole-4-carboxylates, exploring their potential as fluorescent probes in biochemical studies (Ferreira et al., 2010).
Antimicrobial and Anticancer Agents : Several studies have explored the synthesis of derivatives of oxazole compounds, assessing their potential as antimicrobial and anticancer agents, demonstrating the wide range of bioactive potential of these compounds (Bhat et al., 2004; Demirbas et al., 2004).
Safety And Hazards
The compound has been classified under the GHS07 hazard class . The hazard statements associated with it are H315, H319, and H335 . These statements indicate that the compound can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding the release of the compound into the environment .
properties
IUPAC Name |
3-bromo-4-methyl-1,2-oxazole-5-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4BrNO3/c1-2-3(5(8)9)10-7-4(2)6/h1H3,(H,8,9) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RKFAWHJJYHBCLY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(ON=C1Br)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4BrNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.99 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Bromo-4-methyl-1,2-oxazole-5-carboxylic acid | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(1-{5-[3-(tert-butyl)-1,2,4-oxadiazol-5-yl]-2-pyridyl}-1H-imidazol-4-yl)(4-isobutylpiperazino)methanone](/img/structure/B2956261.png)
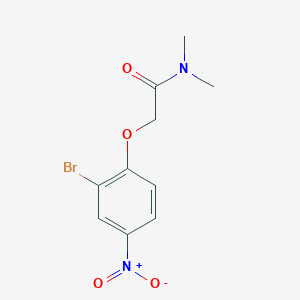
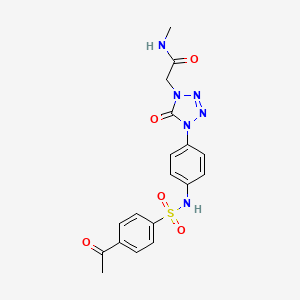
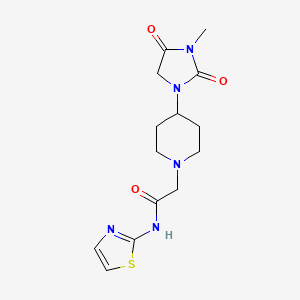
![N-(4-{[2-(furan-2-yl)-2-(thiophen-2-yl)ethyl]sulfamoyl}phenyl)acetamide](/img/structure/B2956266.png)
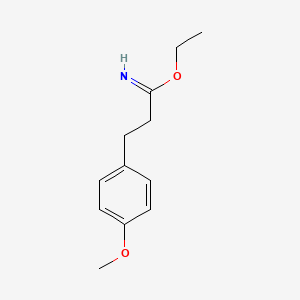
![N-(2-(diethylamino)ethyl)-N-(5-methoxybenzo[d]thiazol-2-yl)-3-(phenylsulfonyl)propanamide hydrochloride](/img/structure/B2956270.png)
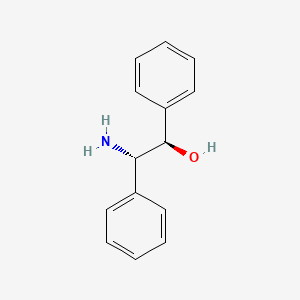
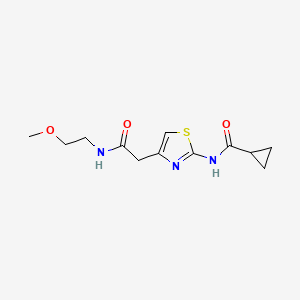
![N-({[2,2'-bifuran]-5-yl}methyl)-2-[(4-fluorophenyl)sulfanyl]acetamide](/img/structure/B2956275.png)

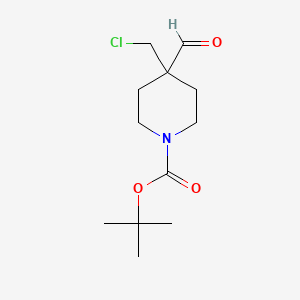
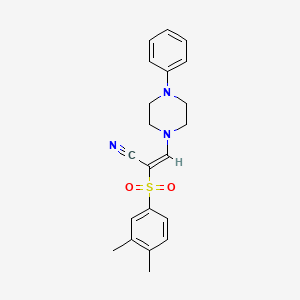
![N-(1-(3-cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)-1-isopropyl-N,3,5-trimethyl-1H-pyrazole-4-sulfonamide](/img/structure/B2956282.png)